Cobalt, methylidene-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

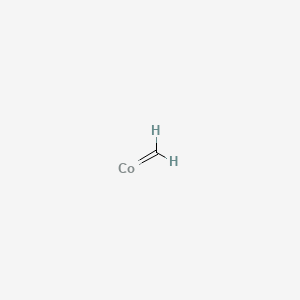

Cobalt, methylidene- is a chemical compound with the formula CH₂Co. It is a coordination complex where a cobalt atom is bonded to a methylidene group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cobalt, methylidene- can be synthesized through various methods. One common approach involves the reaction of cobalt salts with methylidene ligands under controlled conditions. For instance, cobalt chloride can react with a methylidene donor in the presence of a base to form the desired complex. The reaction is typically carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of cobalt, methylidene- often involves large-scale reactions using cobalt salts and methylidene ligands. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and controlled environments ensures consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Cobalt, methylidene- undergoes various chemical reactions, including:

Oxidation: Reacts with oxygen to form cobalt oxides.

Reduction: Can be reduced to form cobalt metal.

Substitution: Undergoes ligand exchange reactions with other donor molecules.

Common Reagents and Conditions

Common reagents used in reactions with cobalt, methylidene- include oxygen, hydrogen, and various ligands such as phosphines and amines. Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving cobalt, methylidene- include cobalt oxides, cobalt metal, and various cobalt-ligand complexes.

Scientific Research Applications

Medicinal Chemistry

Cobalt complexes have shown promise as therapeutic agents due to their ability to interact with biological molecules. The following points outline their applications in this field:

- Bioactive Cobalt Complexes : Cobalt derivatives can enhance the efficacy of existing drugs. For example, cobalt complexes have been tethered to non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin, significantly improving their anticancer activity by enhancing cyclooxygenase inhibition, comparable to that of cisplatin .

- Mechanisms of Action : Studies have demonstrated that cobalt complexes can elicit biological effects through various mechanisms, such as protein inhibition and bioreductive activation. These mechanisms allow for the development of selective pharmaceutical agents that target specific biomolecules .

- Therapeutic Applications : The only cobalt-based therapeutic that has reached clinical trials is Doxovir, a Co(III) Schiff base complex effective against drug-resistant herpes simplex virus 1. However, its mechanism of action is not fully understood, indicating the need for further research .

Catalysis

Cobalt methylidene compounds play a crucial role in catalysis, particularly in organic synthesis and industrial processes:

- Fischer-Tropsch Synthesis : Cobalt catalysts are essential in the Fischer-Tropsch process for converting carbon monoxide and hydrogen into hydrocarbons. Recent studies have shown that methylidyne intermediates stabilize on cobalt surfaces, facilitating carbon-carbon bond formation necessary for long-chain hydrocarbon production .

- Catalytic Efficiency : The use of cobalt methylidene complexes in catalytic processes can enhance reaction rates and selectivity. For example, cobalt nanoparticles have been employed to improve the efficiency of various catalytic reactions due to their unique electronic properties and surface characteristics .

Environmental Applications

Cobalt methylidene compounds also find applications in environmental remediation:

- Adsorption of Pollutants : Research indicates that modified cobalt compounds can effectively adsorb heavy metals and dyes from wastewater. For instance, walnut shell powder modified with organic acids has shown significant cobalt ion adsorption capacity, making it a potential low-cost solution for water purification .

- Photodegradation of Dyes : Cobalt ferrite nanoparticles have been used as catalysts in photodegradation processes for dyes like methylene blue. Studies report up to 90% degradation efficiency within 90 minutes using these catalysts, showcasing their potential for wastewater treatment applications .

Data Summary Table

Case Study 1: Enhanced Drug Delivery Systems

A study highlighted the use of cobalt complexes attached to cobalamin (Vitamin B12) for drug delivery systems. This approach improved the stability and biocompatibility of therapeutic agents, demonstrating cobalt's potential to enhance drug delivery efficacy through its unique coordination properties .

Case Study 2: Wastewater Treatment Innovations

Research on walnut shell powder modification revealed that thermally treated samples exhibited better adsorption capacities for cobalt ions. This innovative approach offers an economical method for removing harmful contaminants from industrial wastewater .

Mechanism of Action

The mechanism of action of cobalt, methylidene- involves its ability to coordinate with various ligands and participate in redox reactions. The cobalt center can undergo changes in oxidation state, facilitating various catalytic processes. Molecular targets include organic substrates and other metal centers, with pathways involving electron transfer and bond formation .

Comparison with Similar Compounds

Similar Compounds

Cobalt, ethylidene-: Similar structure but with an ethylidene group instead of a methylidene group.

Nickel, methylidene-: Similar coordination complex with nickel instead of cobalt.

Copper, methylidene-: Similar coordination complex with copper instead of cobalt

Uniqueness

Cobalt, methylidene- is unique due to its specific coordination environment and the ability of cobalt to participate in a wide range of redox reactions. This makes it particularly useful in catalytic applications where other similar compounds may not be as effective .

Biological Activity

Cobalt, methylidene- is a complex compound of cobalt that has garnered attention for its diverse biological activities. This article explores its potential applications in medicine, particularly in antibacterial and antiviral contexts, as well as its role as a cofactor in enzymatic reactions.

1. Overview of Cobalt and Its Biological Importance

Cobalt is an essential trace element in human nutrition, primarily recognized for its role in the synthesis of vitamin B12 (cobalamin). Cobalamin serves as a cofactor for several enzymes involved in critical metabolic processes, including amino acid synthesis and fatty acid metabolism . Deficiencies in vitamin B12 can lead to severe health issues, such as megaloblastic anemia and neurological disorders due to impaired myelin synthesis .

2. Biological Activity of Cobalt Complexes

Recent studies have highlighted the biological activity of cobalt complexes, particularly those involving cobalt(III) and various ligands. These complexes exhibit significant antibacterial and antiviral properties.

2.1 Antibacterial Activity

Cobalt complexes have shown promising antibacterial effects against various pathogenic bacteria. For instance, a study demonstrated that cobalt(III) complexes with thiosemicarbazones exhibited potent activity against gram-positive and gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .

| Cobalt Complex | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| Co(phen)2(O2CO) | E. coli | 15 |

| Co(phen)2(O2CO) | S. aureus | 10 |

2.2 Antiviral Activity

Cobalt complexes have also been investigated for their antiviral properties. For example, cobalt(III) complexes were found to inhibit viral replication by interfering with the synthesis of viral structural proteins . The mechanisms proposed include disruption of viral entry and assembly processes through competition with essential metal ions like Mg(II) .

3. Case Studies on Cobalt Complexes

Several case studies illustrate the efficacy of cobalt complexes in biological applications:

- Study on Antiviral Mechanisms : A study highlighted the ability of cobalt(III) complexes to reduce the synthesis of viral proteins in Sindbis virus, suggesting that these complexes may target viral replication pathways effectively .

- Anticancer Properties : Research has identified cobalt(III) complexes that demonstrate anticancer activity by inhibiting topoisomerase enzymes, which are crucial for DNA replication and transcription. These complexes showed selective cytotoxicity towards cancer cells while sparing normal cells .

4. Mechanistic Insights

The biological activity of cobalt complexes can be attributed to their ability to participate in redox reactions and form stable coordination compounds with biomolecules. The oxidation state of cobalt (primarily Co(II) and Co(III)) plays a crucial role in determining its reactivity and interaction with biological systems .

5. Conclusion

Cobalt, methylidene- and its related complexes exhibit significant biological activities that hold promise for therapeutic applications, particularly in antimicrobial and antiviral domains. Ongoing research into their mechanisms of action will further elucidate their potential as effective agents in medical treatments.

Properties

CAS No. |

76792-07-9 |

|---|---|

Molecular Formula |

CH2Co |

Molecular Weight |

72.960 g/mol |

IUPAC Name |

methylidenecobalt |

InChI |

InChI=1S/CH2.Co/h1H2; |

InChI Key |

BMWBSEDTCDPYCU-UHFFFAOYSA-N |

Canonical SMILES |

C=[Co] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.